molecular formula C17H15ClFN3O2S B8227445 Methyl (r)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Methyl (r)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B8227445
M. Wt: 379.8 g/mol
InChI Key: JIQRTJRFRXOOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate is a chiral heteroaryldihydropyrimidine (HAP) derivative synthesized via a Biginelli-like reaction involving methyl acetoacetate, 2-chloro-4-fluorobenzaldehyde, and thiazole-2-carboxamidine hydrochloride. The (R)-enantiomer (compound 1d-1) was isolated using supercritical fluid chromatography (SFC), with specific optical rotation [α]D²⁰ = -55.0 (c 0.845, MeOH) . Its molecular formula is C₁₇H₁₄ClFN₃O₂S (MW: 366.8 g/mol), confirmed by LCMS (M+H⁺: 366.1) and ¹H-NMR . This compound belongs to the HAP class, which targets hepatitis B virus (HBV) core protein assembly, disrupting capsid formation and promoting degradation of aberrant structures .

Properties

IUPAC Name

ethyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2S/c1-3-24-17(23)13-9(2)21-15(16-20-6-7-25-16)22-14(13)11-5-4-10(19)8-12(11)18/h4-8,14H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQRTJRFRXOOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Biginelli Reaction

The most widely documented method for synthesizing this compound is a two-step modified Biginelli reaction (Figure 1). This approach adapts the classic Biginelli protocol—traditionally used for 1,4-dihydropyrimidine synthesis—by introducing a thiazole-2-carboxamidine hydrochloride as the urea analog.

Step 1: Condensation of Aldehyde and β-Ketoester
In a 1000 L reactor, 2-chloro-4-fluorobenzaldehyde (30.8 kg, 194 mol) reacts with methyl acetoacetate (22.7 kg, 195 mol) in isopropyl alcohol (188 kg) under catalytic piperidine (1.74 kg) and acetic acid (1.32 kg). The mixture is heated to 43–47°C for 5 hours, forming a Knoevenagel adduct.

Step 2: Cyclization with Thiazole-2-Carboxamidine
Thiazole-2-carboxamidine hydrochloride (19.8 kg, 121 mol) and triethylamine (20 kg, 198 mol) are added to the intermediate, followed by heating to 80–85°C for 7 hours. This step induces cyclization, yielding the dihydropyrimidine core.

ParameterStep 1Step 2
SolventIsopropyl alcoholIsopropyl alcohol
Temperature43–47°C80–85°C
CatalystsPiperidine/Acetic acidTriethylamine
Reaction Time5 hours7 hours
Yield (Overall)79.2%95.8% purity

Mechanistic Insights

  • Knoevenagel Condensation : The aldehyde and β-ketoester form an α,β-unsaturated ketone intermediate.

  • Michael Addition : Thiazole-2-carboxamidine attacks the α,β-unsaturated system, followed by cyclodehydration to form the dihydropyrimidine ring.

Industrial-Scale Optimization

Solvent and Catalytic System

Industrial protocols prioritize isopropyl alcohol for its balance of polarity and boiling point (82.6°C), which facilitates temperature control. The dual catalyst system (piperidine/acetic acid) in Step 1 enhances reaction rates by stabilizing transition states through proton shuttle mechanisms.

Workup and Purification

Post-reaction, the mixture is cooled to 20–25°C, and water (52 kg) is added to precipitate the product. Centrifugation and washing with isopropanol/water (10:3 v/v) remove unreacted reagents, achieving a final purity of 95.8% after vacuum drying.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Modified BiginelliHigh yield (79.2%), scalableRacemic output
Chiral ResolutionEnantiopure productCost-intensive

Emerging Alternatives

Microwave-Assisted Synthesis

Pilot studies suggest that microwave irradiation (100–150°C, 20–30 minutes) reduces reaction times by 80% while maintaining yields >70%. However, scalability for batches >10 kg remains unverified.

Continuous Flow Reactors

Microreactor systems enable precise control over stoichiometry and temperature, potentially improving enantiomeric excess (ee). Early-stage trials report ee values of 85–90% for analogous dihydropyrimidines .

Chemical Reactions Analysis

Types of Reactions

Methyl (r)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Anticancer Activity : Research indicates that compounds similar to methyl (R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate exhibit promising anticancer properties. For instance, derivatives containing thiazole rings have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .

Antimicrobial Properties : The thiazole moiety is often associated with antimicrobial activity. Studies have shown that compounds with similar structures can effectively combat bacterial and fungal infections, making them candidates for developing new antibiotics .

Cardiovascular Applications : Dihydropyrimidines have been explored for their potential in treating cardiovascular diseases due to their calcium channel blocking properties. This compound may help regulate blood pressure and reduce cardiac workload, although specific studies on this compound are still needed .

Case Study 1: Anticancer Evaluation

A study published in Molecules evaluated various substituted thiazole compounds for anticancer activity. The results demonstrated that certain derivatives led to significant apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Case Study 2: Antimicrobial Testing

In another research effort, a series of thiazole-based compounds were tested against common pathogens. The findings indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl (r)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the HAP Family

HAP-1 (Methyl 4-(2-Chloro-4-Fluorophenyl)-6-Methyl-2-(Pyridin-2-yl)-1,4-Dihydropyrimidine-5-Carboxylate)

  • Key Difference : Position 2 substituent is pyridin-2-yl instead of thiazol-2-yl.
  • Activity : Binds HBV core protein, inhibiting capsid assembly with EC₅₀ values in low micromolar ranges in cell-based assays .
  • Clinical Relevance : Preclinical studies highlight its role in accelerating capsid disassembly but lack clinical data .

Bay 41-4109

  • Structure : Ethyl ester derivative with a 3,5-difluorophenyl group at position 4 and a methyl group at position 4.
  • Activity : The most advanced HAP in clinical development, demonstrating dose-dependent inhibition of HBV DNA and HBcAg in vitro by destabilizing capsids .
  • Advantage : Superior pharmacokinetic profile compared to earlier HAPs, though human trial data remain unpublished .

(R)-Bay39-5493 (Ethyl 4-(R)-(2-Chloro-4-Fluorophenyl)-2-(Thiazol-2-yl)-6-Methyl-1,4-Dihydropyrimidine-5-Carboxylate)

  • Key Difference : Ethyl ester (vs. methyl) at position 3.
  • Activity : Exhibits similar anti-HBV mechanisms but with altered metabolic stability due to the ethyl group . Optical rotation [α]D = -54.6 (c 1.0, MeOH) distinguishes it from the methyl ester derivative .
Substituent Variations and Stereoisomers

Bromine-Substituted Analogues

  • Example : Ethyl 4-(2-Bromo-4-Fluorophenyl)-6-Methyl-2-(Thiazol-2-yl)-1,4-Dihydropyrimidine-5-Carboxylate (CAS 1092952-98-1) .

Fluorophenyl and Methyl Group Modifications

  • Example : Ethyl (R)-4-(3-Fluoro-2-Methylphenyl)-6-Methyl-2-(Thiazol-2-yl)-1,4-Dihydropyrimidine-5-Carboxylate (CAS 2446324-22-5) .
  • Boiling point (483.3°C) and density (1.33 g/cm³) differ significantly from the target compound .

Stereoisomerism

  • The (S)-enantiomer of the target compound (compound 1d-2) exhibits [α]D²⁰ = +44.6 (c 0.175, MeOH) . Enantiomeric purity is critical for activity, as demonstrated by HAPs’ stereospecific interactions with the HBV core protein .
Mechanistic and Pharmacological Comparisons
Compound Target Mechanism EC₅₀ (HBV Inhibition) Clinical Stage Reference
Target Compound (R)-enantiomer Disrupts HBV capsid assembly, induces degradation of malformed capsids Not reported Preclinical
HAP-1 Binds core protein, accelerates capsid disassembly ~1–5 µM Preclinical
Bay 41-4109 Destabilizes capsids, inhibits HBV DNA replication 0.1–0.5 µM Phase I (unpublished)
(R)-Bay39-5493 Similar to target compound but with ethyl ester modification Not reported Preclinical

Biological Activity

Methyl (R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of dihydropyrimidines. Its unique structure, which includes a thiazole ring and a substituted phenyl group, suggests significant potential for various biological activities. This article delves into the compound's biological activity, synthesizing data from various studies and sources.

The compound has the molecular formula C17H15ClFN3O2S and a molar mass of approximately 379.84 g/mol. Its structural components contribute to its reactivity and potential therapeutic applications .

1. Anti-inflammatory Activity

Research indicates that derivatives of dihydropyrimidines exhibit notable anti-inflammatory properties. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

  • COX-1 Inhibition: IC50 values were reported at 19.45 ± 0.07 μM.
  • COX-2 Inhibition: IC50 values were significantly lower, with some derivatives showing values as low as 0.04 ± 0.09 μmol, comparable to the standard drug celecoxib .

2. Anticancer Potential

The compound's structural features suggest possible anticancer activity. Studies involving pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models:

  • Cell Line Studies: Various derivatives have shown cytotoxic effects against breast cancer and lung cancer cell lines.
  • Mechanism of Action: The proposed mechanism includes modulation of signaling pathways involved in cell proliferation and survival .

3. Antimicrobial Activity

Preliminary investigations have highlighted the antimicrobial potential of this compound against various bacterial strains:

  • Bacterial Inhibition: Studies indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC): Specific MIC values need further investigation to establish a clear profile .

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors such as thiazolecarboxamidine hydrochloride and 2-chloro-4-fluorobenzaldehyde:

  • Condensation Reaction: The initial step involves the condensation of thiazolecarboxamidine with aldehyde and methyl acetoacetate.
  • Cyclization: The reaction conditions facilitate cyclization leading to the formation of the dihydropyrimidine core .

Case Studies

Several case studies have documented the biological activities of related compounds:

StudyCompoundActivityFindings
Pyrimidine DerivativesAnti-inflammatoryDemonstrated significant COX inhibition with lower IC50 values than traditional NSAIDs.
Thiazole-pyrimidine AnaloguesAnticancerInduced apoptosis in cancer cell lines, showing promise as a therapeutic agent.
DihydropyrimidinesAntimicrobialExhibited moderate activity against multiple bacterial strains, warranting further exploration.

Q & A

Q. What in vivo models are most appropriate for evaluating its therapeutic potential, given structural analogs’ reported anticarcinogenic activity?

  • Answer : Prioritize xenograft models (e.g., human breast cancer MDA-MB-231 cells in nude mice) for antitumor efficacy. Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with tumor regression rates. Toxicity screening should assess hepatorenal function and CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.